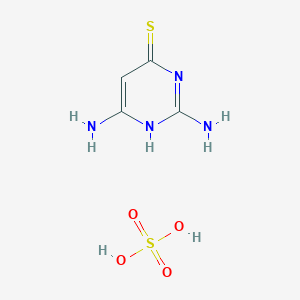

2,4-Diamino-6-mercapto-pyrimidine sulfate

Beschreibung

The exact mass of the compound 2,4-Diamino-6-mercapto-pyrimidine sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Diamino-6-mercapto-pyrimidine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diamino-6-mercapto-pyrimidine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,6-diamino-1H-pyrimidine-4-thione;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S.H2O4S/c5-2-1-3(9)8-4(6)7-2;1-5(2,3)4/h1H,(H5,5,6,7,8,9);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSVUQJNAZQSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=NC1=S)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584124 | |

| Record name | Sulfuric acid--2,6-diaminopyrimidine-4(1H)-thione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81012-96-6, 307496-37-3 | |

| Record name | 4(3H)-Pyrimidinethione, 2,6-diamino-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81012-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--2,6-diaminopyrimidine-4(1H)-thione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-mercaptopyrimidine sulfate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2,4-Diamino-6-mercapto-pyrimidine sulfate" fundamental properties

The following technical guide details the fundamental properties, synthesis, and applications of 2,4-Diamino-6-mercapto-pyrimidine sulfate .

Chemical Identity & Core Applications in Medicinal Chemistry

Executive Summary

2,4-Diamino-6-mercapto-pyrimidine sulfate (CAS: 307496-37-3), also known as 2,6-Diamino-4-pyrimidinethiol sulfate , is a highly functionalized pyrimidine scaffold used primarily as an intermediate in the synthesis of antiviral and antineoplastic agents.[1][2] Distinguished by its thione-thiol tautomerism , the compound offers a versatile "switch" for nucleophilic substitution, allowing researchers to introduce complex alkyl or aryl groups via S-alkylation.[1]

While often cataloged alongside Minoxidil as a related substance or impurity standard, its independent value lies in its utility as a precursor for sulfur-containing pyrimidine analogs and its demonstrated bioactivity in inhibiting bacterial spore germination.[1] This guide provides a definitive technical profile, synthesis workflow, and handling protocols for drug development professionals.[1]

Chemical Constitution & Properties[1][2][3][4][5][6][7]

Structural Identity

The compound exists in equilibrium between its thiol (mercapto) and thione forms.[1] In the solid state and neutral solution, the thione tautomer often predominates, contributing to its high melting point and stability.[1] The sulfate salt form enhances water solubility and shelf-life compared to the free base.[1]

| Property | Specification |

| IUPAC Name | 2,6-Diamino-1H-pyrimidine-4-thione sulfate |

| CAS Number | 307496-37-3 |

| Molecular Formula | C₄H₆N₄S[1][2][3] · H₂SO₄ (Salt Form) |

| Molecular Weight | 240.26 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | >300 °C (Decomposes) |

| Solubility | Soluble in hot water, dilute acids; slightly soluble in DMSO.[1] |

| pKa | ~7.5 (Thiol group ionization) |

Tautomeric Equilibrium

Understanding the tautomerism is critical for reaction planning.[1] Under basic conditions, the thiolate anion is formed, acting as a potent nucleophile for S-alkylation.[1]

Figure 1: Tautomeric equilibrium shifting to the thiolate anion under basic conditions, facilitating S-functionalization.[1]

Synthetic Utility & Applications

Drug Development Scaffold

The primary utility of 2,4-diamino-6-mercapto-pyrimidine sulfate is as a precursor for S-substituted pyrimidines .[1] Unlike oxygen-linked analogs, the sulfur linkage provides unique metabolic stability and electronic properties beneficial for:

-

Antifolates: Modification of the 6-position to mimic folate substrates.[1]

-

Antivirals: Synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) where a flexible thioether linker is required.[1]

-

Minoxidil Analogs: While Minoxidil (2,4-diamino-6-piperidinopyrimidine-3-oxide) contains a piperidine ring, the mercapto-pyrimidine serves as a starting material for thio-Minoxidil analogs or as a reference standard for sulfur-containing impurities arising during synthesis.[1]

Biological Activity

Research indicates that 2,4-diamino-6-mercaptopyrimidine acts as a nucleoside base analog.[1]

-

Spore Germination Inhibition: It has been identified as an inhibitor of Bacillus anthracis spore germination, likely by competing with inosine binding sites, preventing the bacteria from transitioning from dormant spore to active vegetative state.[1]

Experimental Protocols

Synthesis of 2,4-Diamino-6-mercapto-pyrimidine Sulfate

Objective: Convert 2,4-diamino-6-chloropyrimidine to the mercapto derivative via nucleophilic aromatic substitution, followed by salt formation.[1]

Reagents:

-

2,4-Diamino-6-chloropyrimidine (Starting Material)[1]

-

Sodium Hydrosulfide (NaSH) or Thiourea[1]

-

Ethanol / Water solvent system[1]

-

Sulfuric Acid (H₂SO₄)[1]

Workflow:

-

Nucleophilic Substitution:

-

Dissolve 2,4-diamino-6-chloropyrimidine (1.0 eq) in ethanol/water (1:1 v/v).

-

Add Sodium Hydrosulfide (NaSH, 2.5 eq) or Thiourea (1.2 eq).[1]

-

Reflux at 85°C for 4–6 hours.[1] Monitor disappearance of chloro-starting material by TLC (System: DCM/MeOH 9:1).

-

Mechanism:[1][4] The SH⁻ attacks the electron-deficient C-6 position, displacing the chloride.[1]

-

-

Isolation of Free Base:

-

Salt Formation (Sulfate):

-

Suspend the wet cake in water (5 volumes).

-

Slowly add concentrated H₂SO₄ (1.05 eq) while stirring at 0–5°C.

-

The solid will dissolve (forming the salt) and then re-precipitate as the sulfate salt upon cooling or addition of isopropanol.[1]

-

Filter, wash with cold isopropanol, and dry under vacuum at 50°C.[1]

-

Figure 2: Synthetic pathway from chloro-pyrimidine precursor to the stable sulfate salt.

Analytical Characterization (HPLC)[1]

To ensure purity, particularly for distinguishing between the mercapto compound and potential hydrolysis products (hydroxy-pyrimidine), the following HPLC method is recommended.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 2% B; 5-20 min: 2% -> 40% B; 20-25 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (primary) and 290 nm (secondary for thione band) |

| Retention Time | Mercapto derivative typically elutes after the hydroxy impurity due to higher lipophilicity of sulfur.[1] |

Safety & Handling

-

Hazards: The compound is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .[1]

-

Odor: Like many mercaptans, the free base may emit a sulfurous odor; however, the sulfate salt is generally odorless and less volatile.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) if possible, as thiols can oxidize to disulfides (dimers) upon prolonged exposure to air and moisture.[1]

-

Disposal: Treat as sulfur-containing hazardous waste.[1] Do not mix with strong oxidizing agents.[1]

References

-

ChemicalBook. (2023).[1] 2,4-Diamino-6-mercaptopyrimidine sulfate Properties and MSDS. Retrieved from [1]

-

National Institutes of Health (PMC). (2009).[1] Testing Nucleoside Analogues as Inhibitors of Bacillus anthracis Spore Germination. Journal of Bacteriology. Retrieved from

-

Sigma-Aldrich. (2001).[1] Aldrichimica Acta, Vol 34, No. 2. Catalog listing and applications of aminopyrimidines. Retrieved from [1]

-

PubChem. (2025).[1] 2,4-Diamino-6-mercaptopyrimidine Compound Summary. Retrieved from [1]

Sources

- 1. 2,4-Diaminopyrimidine | 156-81-0 [chemicalbook.com]

- 2. Testing Nucleoside Analogues as Inhibitors of Bacillus anthracis Spore Germination In Vitro and in Macrophage Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-DIAMINO-6-MERCAPTO-PYRIMIDINE SULFATE | 307496-37-3 [chemicalbook.com]

- 4. echemi.com [echemi.com]

An In-Depth Technical Guide to 2,4-Diamino-6-mercapto-pyrimidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Diamino-6-mercapto-pyrimidine sulfate (CAS Number: 307496-37-3), a heterocyclic compound of interest in medicinal chemistry and drug development. While specific data for this particular sulfate salt is limited, this document synthesizes available information on the core moiety, 2,4-diamino-6-mercaptopyrimidine, and the broader class of diaminopyrimidines. This guide covers the physicochemical properties, probable synthesis routes, potential mechanisms of action, and prospective applications, with a strong emphasis on the underlying scientific principles. Experimental protocols and analytical methodologies relevant to this class of compounds are also detailed to provide a practical framework for researchers.

Introduction: The Significance of the Diaminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including the nucleobases of DNA and RNA. The diaminopyrimidine scaffold, in particular, has proven to be a "privileged structure" in medicinal chemistry, serving as the core of numerous therapeutic agents.[1] Compounds bearing this motif are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2]

2,4-Diamino-6-mercapto-pyrimidine sulfate belongs to this important class of compounds. The presence of amino and mercapto functional groups suggests a rich chemical reactivity and the potential for diverse biological interactions. This guide aims to provide a detailed technical resource for researchers working with or considering this compound for their drug discovery and development programs.

Physicochemical Properties

| Property | Inferred/Reported Value | Source |

| CAS Number | 307496-37-3 | N/A |

| Molecular Formula | C4H8N4O4S2 | N/A |

| Molecular Weight | 240.26 g/mol | N/A |

| Appearance | Likely a solid powder | [3] |

| Melting Point | >300 °C (decomposes) | N/A |

| Solubility | Expected to be soluble in polar solvents like water and DMSO | General chemical principles |

Synthesis and Purification

A definitive, published synthesis protocol for 2,4-Diamino-6-mercapto-pyrimidine sulfate is not currently available. However, based on established pyrimidine chemistry, a plausible synthetic route can be proposed. The synthesis of the core 2,4-diamino-6-mercaptopyrimidine can be followed by salt formation with sulfuric acid.

A general approach to synthesizing the pyrimidine core involves the condensation of a β-dicarbonyl compound (or its equivalent) with a guanidine derivative.[4] For the target molecule, a likely precursor would be 2,4-diamino-6-hydroxypyrimidine, which can be synthesized from ethyl cyanoacetate and guanidine.[5][6] The hydroxyl group can then be converted to a mercapto group.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 2,4-Diamino-6-mercapto-pyrimidine sulfate.

Step-by-Step Generalized Synthesis Protocol:

-

Synthesis of 2,4-Diamino-6-hydroxypyrimidine:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add ethyl cyanoacetate to the solution.

-

In a separate flask, prepare a solution of guanidine from guanidine hydrochloride and sodium ethoxide.

-

Combine the two solutions and reflux for several hours.

-

Evaporate the solvent, dissolve the residue in hot water, and acidify with acetic acid to precipitate the product.[5]

-

Filter and dry the resulting 2,4-diamino-6-hydroxypyrimidine.

-

-

Thionation to 2,4-Diamino-6-mercaptopyrimidine:

-

The conversion of the hydroxyl group to a mercapto group can be achieved using a thionating agent such as phosphorus pentasulfide (P4S10) or Lawesson's reagent.

-

The reaction is typically carried out in an inert solvent like pyridine or dioxane under reflux.

-

After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product.

-

Purification can be achieved by recrystallization.

-

-

Formation of the Sulfate Salt:

-

Dissolve the purified 2,4-diamino-6-mercaptopyrimidine in a suitable solvent (e.g., ethanol or water).

-

Slowly add a stoichiometric amount of sulfuric acid while stirring.

-

The sulfate salt will precipitate out of the solution.

-

Filter the solid, wash with a cold solvent, and dry under vacuum. A patent for the synthesis of a similar compound, 2,4,5,6-tetraaminopyrimidine sulfate, describes a process of pH adjustment with sulfuric acid to precipitate the final product.[7]

-

Potential Mechanism of Action

The biological activity of diaminopyrimidines is often attributed to their ability to inhibit dihydrofolate reductase (DHFR).[8][9][10] This enzyme is crucial for the synthesis of tetrahydrofolate, a coenzyme essential for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, diaminopyrimidines disrupt DNA synthesis and cell proliferation.

Caption: Potential mechanism of action via DHFR inhibition.

It is plausible that 2,4-Diamino-6-mercapto-pyrimidine sulfate exerts its biological effects through a similar mechanism. The diaminopyrimidine core can mimic the binding of dihydrofolate to the active site of DHFR. The selectivity for microbial versus mammalian DHFR is a key factor in the therapeutic utility of such compounds.[10]

Applications in Research and Drug Development

Given the broad spectrum of activity of diaminopyrimidine derivatives, 2,4-Diamino-6-mercapto-pyrimidine sulfate holds potential in several therapeutic areas:

-

Antimicrobial Agents: As inhibitors of microbial DHFR, this compound could be investigated for its antibacterial and antifungal properties.[11]

-

Anticancer Agents: Many DHFR inhibitors are used in cancer chemotherapy.[12] The antiproliferative effects of this compound on various cancer cell lines could be explored.

-

Anti-inflammatory Agents: Some pyrimidine derivatives have shown anti-inflammatory activity.[2]

-

Antiparasitic Agents: Diaminopyrimidines have been investigated for the treatment of parasitic diseases like Chagas' disease and trypanosomiasis.[13][14]

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of 2,4-Diamino-6-mercapto-pyrimidine sulfate.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Protocol:

-

Prepare Compound Stock Solution: Dissolve 2,4-Diamino-6-mercapto-pyrimidine sulfate in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic potential of a compound.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2,4-Diamino-6-mercapto-pyrimidine sulfate and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

Analytical Methods

For the characterization and purity assessment of 2,4-Diamino-6-mercapto-pyrimidine sulfate, a combination of analytical techniques is recommended.

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is a common starting point.[15][16] |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. Can be coupled with HPLC (LC-MS) for enhanced analysis.[16] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. 1H and 13C NMR would provide detailed information about the molecular structure. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., N-H, C=N, S-H). |

Safety and Handling

While specific toxicity data for 2,4-Diamino-6-mercapto-pyrimidine sulfate is not available, it is prudent to handle it with the care afforded to all novel chemical entities. General safety precautions for handling pyrimidine derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[17][18]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[19] Avoid contact with skin and eyes.[20]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[21]

Conclusion and Future Directions

2,4-Diamino-6-mercapto-pyrimidine sulfate is a compound with significant potential, stemming from its diaminopyrimidine core. While there is a need for more specific research on this particular sulfate salt, the existing knowledge on related compounds provides a strong foundation for its investigation as a potential therapeutic agent. Future research should focus on developing a confirmed synthesis, thoroughly characterizing its physicochemical properties, and conducting comprehensive biological evaluations to elucidate its mechanism of action and therapeutic potential.

References

-

Pharmacology of Diaminopyrimidines (Pyrimethamine and Trimethoprim) ; Uses, Mechanism of action. (2024, September 30). YouTube. Retrieved from [Link]

-

Mechanisms and distribution of bacterial resistance to diaminopyrimidines and sulphonamides. (1977). Journal of Antimicrobial Chemotherapy, 3(3), 199-207. Retrieved from [Link]

-

diaminopyrimidine antibiotic [Drug Class]. (n.d.). Retrieved from [Link]

-

Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine. (n.d.). PDB-101. Retrieved from [Link]

-

Safety Data Sheet: Pyrimidine 98%. (2019, June 11). Chemos GmbH&Co.KG. Retrieved from [Link]

-

Sienkiewicz, N., et al. (2011). 2,4-Diaminopyrimidines as Potent Inhibitors of Trypanosoma brucei and Identification of Molecular Targets by a Chemical Proteomics Approach. PLoS Neglected Tropical Diseases, 5(2), e958. Retrieved from [Link]

-

PYRIMIDINE 99% MSDS. (2019, January 28). Loba Chemie. Retrieved from [Link]

-

Material Safety Data Sheet. (n.d.). Retrieved from [Link]

- US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. (1981, January 27). Google Patents.

-

Synthesis and Antimicrobial Activity of Pyrimidine Salts with Chloranilic and Picric Acids. (2025, August 6). ResearchGate. Retrieved from [Link]

-

de Heuvel, E., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the Potential Treatment of Chagas' Disease. Bioorganic & Medicinal Chemistry Letters, 28(18), 3025-3030. Retrieved from [Link]

-

Pyrimidine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Chen, Y.-L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1599. Retrieved from [Link]

-

2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30). ResearchGate. Retrieved from [Link]

-

Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. Retrieved from [Link]

-

Chen, Y.-L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1599. Retrieved from [Link]

-

Study of the biological properties of new chemical compounds of the pyrimidine series. (2024). E3S Web of Conferences, 486, 04004. Retrieved from [Link]

-

El-Gazzar, A. B. A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Molecules, 28(5), 2309. Retrieved from [Link]

-

Synthesis of 2,4-diamino-6-chloropyrimidine-5-thiol. (n.d.). ResearchGate. Retrieved from [Link]

-

Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists. (2011). Bioorganic & Medicinal Chemistry Letters, 21(7), 2084-2087. Retrieved from [Link]

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2025, August 10). ResearchGate. Retrieved from [Link]

- EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (1988, December 14). Google Patents.

-

Baraldi, P. G., et al. (2008). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 51(5), 1335-1344. Retrieved from [Link]

-

de Heuvel, E., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(18), 3025-3030. Retrieved from [Link]

-

An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 384-394. Retrieved from [Link]

-

2-(Heptylthio)pyrimidine-4,6-diamine. (2025, February 6). MDPI. Retrieved from [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters, 13(3), 643-665. Retrieved from [Link]

-

Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2018). Beni-Suef University Journal of Basic and Applied Sciences, 7(4), 481-487. Retrieved from [Link]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. wjarr.com [wjarr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 7. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]

- 8. academic.oup.com [academic.oup.com]

- 9. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,4-Diaminopyrimidines as Potent Inhibitors of Trypanosoma brucei and Identification of Molecular Targets by a Chemical Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. derthon.com [derthon.com]

- 19. chemos.de [chemos.de]

- 20. echemi.com [echemi.com]

- 21. lobachemie.com [lobachemie.com]

Methodological & Application

"2,4-Diamino-6-mercapto-pyrimidine sulfate" as a ligand for metal complex synthesis

Application Note: 2,4-Diamino-6-mercapto-pyrimidine Sulfate as a Multidentate Ligand for Metal Complex Synthesis

Executive Summary

This guide details the protocol for utilizing 2,4-Diamino-6-mercapto-pyrimidine sulfate (DAmP[1]·H₂SO₄) as a ligand precursor in coordination chemistry.[1][2] While the sulfate salt acts as a stable, oxidation-resistant storage form, it requires specific in situ activation to participate in metal binding.[1] This note covers the neutralization logic, synthesis of soft-metal (Ag/Au) and borderline-metal (Pt/Zn) complexes, and critical characterization parameters. These complexes are highly relevant in drug discovery for their antimicrobial and anticancer potential.[1][3]

Chemical Identity & Ligand Activation

The Challenge: The sulfate salt (CAS: 35040-03-0 or 307496-37-3) is protonated and acidic.[1][2] Direct addition to metal salts often results in poor coordination due to the protonation of the thione/thiol group and ring nitrogens.[1][2] The Solution: Controlled deprotonation releases the active "Soft" (Sulfur) and "Hard" (Nitrogen) donor sites.[1][2]

Ligand Tautomerism & Binding Modes

The free base exists in a thione-thiol equilibrium.[1]

-

Thione Form (Neutral): Favored in solid state; binds via Sulfur (monodentate).[1][2]

-

Thiolate Form (Anionic): Generated by base; binds via Sulfur and N1/N3 (bridging or chelating).[1][2]

Figure 1: Activation pathway of DAmP Sulfate.[2] The salt must be neutralized to generate the coordination-competent species.[1][2]

Experimental Protocols

Pre-requisite: Stock Solution Preparation[1][2]

-

Solvent: DMSO or DMSO:Water (1:1).[1][2] The sulfate salt has limited solubility in pure ethanol.[1][2]

-

Concentration: 10 mM stock recommended.

Protocol A: Synthesis of Ag(I) Antimicrobial Complexes

Target Mechanism: Silver binds exclusively to the "Soft" sulfur atom.[1][2] High antimicrobial potency is often observed with polymeric Ag-S chains.

Materials:

Step-by-Step:

-

Ligand Activation: Dissolve DAmP Sulfate in 10 mL water. Slowly add NaOH (dissolved in 2 mL water) while stirring. The solution will clear as the free base forms. Check pH: ensure pH ≈ 8-9.

-

Metal Addition: Dissolve AgNO₃ in 5 mL water. Add dropwise to the ligand solution in the dark (Ag is light sensitive).[1][2]

-

Precipitation: A yellow/brown precipitate (Ag-DAmP) will form immediately.[1][2]

-

Maturation: Stir for 2 hours at room temperature in the dark.

-

Isolation: Filter the solid, wash with water (to remove Na₂SO₄) and ethanol. Dry in vacuo.[1]

Self-Validation Check:

-

Chemical:[1][2][4][5][6][7][8] Add HCl to a small aliquot of filtrate; if white AgCl precipitates, stoichiometry was off (excess Ag).[1][2]

Protocol B: Synthesis of Pt(II) Anticancer Complexes

Target Mechanism: Chelation via Sulfur and Ring Nitrogen (N1 or N3), forming a stable 4-membered ring.[1][9]

Materials:

Step-by-Step:

-

Ligand Activation: Suspend DAmP Sulfate in 10 mL water. Add NaHCO₃ until effervescence stops and solution is clear.

-

Metal Addition: Dissolve K₂PtCl₄ in 10 mL water. Add to the ligand solution.[1][2]

-

Reflux: Heat the mixture to 60°C for 4 hours. The color typically shifts from red (Pt salt) to yellow/orange (Complex).[1][2]

-

Crystallization: Allow slow evaporation at room temperature to encourage crystal growth suitable for XRD.

Characterization Guide

To confirm the synthesis, compare the spectra of the DAmP Sulfate starting material against the Isolated Complex .[1][2]

| Technique | Parameter | Observation in Complex | Structural Insight |

| FT-IR | Disappears (2500-2600 cm⁻¹) | Indicates deprotonation and S-metal bonding. | |

| FT-IR | Red shift (lower wavenumber) | Weakening of C=S bond due to metal coordination.[1][2] | |

| ¹H NMR | NH Protons | Shift or Disappearance | Loss of signal at ~12-13 ppm confirms N/S deprotonation.[1] |

| UV-Vis | LMCT Band | New band (300-400 nm) | Ligand-to-Metal Charge Transfer (S |

Therapeutic Applications & Workflow

The resulting complexes are candidates for biological screening.[1][2] The "Soft" nature of the sulfur ligand stabilizes ions like Ag+ and Au+, preventing rapid reduction while allowing slow release (oligodynamic effect).[1][2]

Figure 2: Screening workflow for DAmP metal complexes.[2]

References

-

Mostafa, S. I., et al. (2008).[1][7][10] "The First Metal Complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione." Bioinorganic Chemistry and Applications. (Demonstrates coordination modes of diamino-mercapto-pyrimidine analogs).

-

Tarafder, M. T. H., et al. (2001).[1] "Synthesis and Characterization of Complexes of Zn(II), Cd(II) and Hg(II) with 2-Amino-5-mercapto-1,3,4-thiadiazole." Journal of the Bangladesh Chemical Society. (Establishes S-binding protocols for similar heterocyclic thiones).

-

ChemicalBook. "2,4-DIAMINO-6-MERCAPTO-PYRIMIDINE SULFATE Properties and Suppliers." (Verification of Sulfate Salt CAS 307496-37-3).[11]

-

Nomiya, K., et al. (2000).[1][3] "Synthesis and antimicrobial activities of silver(I) complexes with pyrimidine-2-thione derivatives." Journal of Inorganic Biochemistry. (Foundational work on Ag-S pyrimidine antimicrobial mechanisms).

-

Splendid Lab. "2,4-Diamino-6-mercapto-pyrimidine Sulfate Catalog Entry." (Commercial availability and physical data).

Safety Note: Handle DAmP sulfate with care.[1][2] While generally low toxicity, the hydrolysis products (sulfides) can be odorous and irritants.[1][2] Silver nitrate causes skin staining.[1] Always work in a fume hood.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Gold-Derived Molecules as New Antimicrobial Agents [frontiersin.org]

- 4. 2,4-DIAMINO-6-MERCAPTO-PYRIMIDINE SULFATE | 307496-37-3 [chemicalbook.com]

- 5. alochana.org [alochana.org]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

Application Note: Utilizing 2,4-Diamino-6-mercaptopyrimidine Sulfate in Antimicrobial Agent Development

Abstract

This guide details the technical utilization of 2,4-Diamino-6-mercaptopyrimidine sulfate (DAmP sulfate) as a foundational scaffold in the development of novel antimicrobial agents. Unlike simple screening targets, DAmP sulfate serves a dual function: it acts as a weak intrinsic antimetabolite and, more critically, as a versatile precursor for S-functionalized libraries targeting the folate biosynthetic pathway. This document provides validated protocols for its chemical derivatization, solubility management, and biological evaluation using CLSI-compliant methodologies.

Chemical Identity & Solubility Profile

The sulfate salt of 2,4-diamino-6-mercaptopyrimidine offers distinct advantages over the free base, primarily regarding stability and handling. The free thiol is prone to oxidation (disulfide formation), while the sulfate salt stabilizes the protonated amine, reducing oxidative susceptibility in the solid state.

Properties Table

| Property | Specification | Application Note |

| CAS Registry | 7356-20-9 (Free base ref: 1004-39-3) | Use sulfate CAS for procurement; calculate molarity based on salt MW. |

| Molecular Formula | C₄H₆N₄S · H₂SO₄ | Stoichiometry may vary (often 1:1 or 2:1); verify CoA. |

| Solubility (Water) | Moderate (~5-10 mg/mL) | Significantly higher than free base; pH dependent. |

| Solubility (DMSO) | High (>50 mg/mL) | Preferred solvent for stock solutions in biological assays. |

| pKa | ~3.5 (N1), ~10.5 (SH) | Thiol is nucleophilic at pH > 8; Amine protonated at physiological pH. |

Mechanism of Action: The Antimetabolite Scaffold

DAmP sulfate functions as a structural analog of the pyrimidine bases found in DNA/RNA and intermediates in the folate pathway. Its utility in development stems from two mechanisms:[1]

-

Direct Antimetabolite Activity: It mimics precursors for Dihydrofolate Reductase (DHFR) and Thymidylate Synthase, competitively inhibiting nucleic acid synthesis.

-

Scaffold for S-Alkylation: The 6-mercapto group is a "chemical handle." By alkylating this sulfur, researchers create bulky lipophilic side chains that can occupy the hydrophobic pocket of bacterial DHFR, exponentially increasing potency (similar to the structure of Trimethoprim).

Pathway Visualization

The following diagram illustrates the intervention points of DAmP and its derivatives within the bacterial folate pathway.

Caption: DAmP derivatives target DHFR, blocking THF production essential for DNA synthesis.[2] Synergistic blockade occurs when combined with Sulfonamides.

Protocol A: Chemical Derivatization (S-Alkylation)

Objective: To utilize the mercapto group of DAmP sulfate to synthesize a library of S-substituted pyrimidines (e.g., S-benzyl, S-alkyl) for Structure-Activity Relationship (SAR) studies.

Rationale: The sulfate salt must first be neutralized to liberate the nucleophilic thiolate anion.

Materials

-

DAmP Sulfate[3]

-

Alkyl Halides (e.g., Benzyl bromide, Methyl iodide)

-

Base: Potassium Carbonate (

) or Sodium Hydroxide ( -

Solvent: DMF (Dimethylformamide) or Ethanol/Water (1:1)

Procedure

-

Neutralization: Dissolve 1.0 eq of DAmP Sulfate in DMF. Add 2.5 eq of anhydrous

. Stir at room temperature for 30 minutes.-

Note: The extra base consumes the sulfuric acid and deprotonates the thiol (-SH

-S⁻).

-

-

Alkylation: Add 1.1 eq of the desired Alkyl Halide dropwise.

-

Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

-

Work-up: Pour the reaction mixture into ice-cold water. The S-alkylated derivative typically precipitates as a free base.

-

Purification: Filter the solid. Recrystallize from Ethanol.

-

Validation: Confirm structure via ¹H-NMR (loss of SH peak, appearance of alkyl protons) and LC-MS.

Protocol B: In Vitro Antimicrobial Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) of DAmP sulfate and its derivatives against target pathogens (e.g., S. aureus, E. coli).

Standard: Adapted from CLSI M07 (Dilution Methods for Bacteria).

Reagents & Media[4][5]

-

Stock Solvent: 100% DMSO (Molecular Biology Grade).

-

Test Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Indicator: Resazurin (optional, for colorimetric readout).

Step-by-Step Protocol

1. Stock Preparation

-

Weigh DAmP Sulfate accurately.

-

Dissolve in DMSO to reach a concentration of 10,240 µg/mL (100x the highest test concentration).

-

Critical Step: If the sulfate salt causes precipitation in DMSO, add 1% water or mild heating (37°C). Ensure complete solubilization.

2. Serial Dilution

-

Dispense 100 µL of CAMHB into columns 2–12 of a 96-well microtiter plate.

-

Dispense 200 µL of the 100x drug stock (diluted 1:50 in broth first to 2x final) into column 1.

-

Perform serial 2-fold dilutions from column 1 to 10. Discard tip after column 10.

-

Column 11: Growth Control (Broth + Bacteria + Solvent).

-

Column 12: Sterility Control (Broth only).

3. Inoculum Preparation

-

Prepare a direct colony suspension of the test organism in saline to a 0.5 McFarland standard (

CFU/mL). -

Dilute this suspension 1:100 in CAMHB.

-

Add 100 µL of the diluted inoculum to wells 1–11.

-

Final Test Concentration: Range typically 64 µg/mL to 0.125 µg/mL.

-

Final Inoculum:

CFU/mL.

-

4. Incubation & Readout

-

Incubate at 35°C ± 2°C for 16–20 hours (ambient air).

-

Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

-

Self-Validation: The Growth Control must be turbid; Sterility Control must be clear. If DAmP sulfate precipitates at high concentrations (visible crystals), report as "insoluble" rather than "inhibited."

Protocol C: Synergistic Checkerboard Assay

Objective: Assess synergy between DAmP derivatives and Sulfonamides (e.g., Sulfamethoxazole), exploiting the sequential blockade of the folate pathway.

Experimental Design (8x8 Matrix)

-

Agent A (DAmP): Diluted vertically (Rows A–H).

-

Agent B (Sulfonamide): Diluted horizontally (Columns 1–8).

Calculation: FICI

Calculate the Fractional Inhibitory Concentration Index (FICI) to interpret results:

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy (Highly Desirable) |

| > 0.5 – 4.0 | Indifference |

| > 4.0 | Antagonism |

Safety & Handling

-

Hazard: DAmP derivatives are potential mutagens due to DNA interaction.

-

PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood to avoid inhalation.

-

Disposal: All biological waste containing these compounds must be incinerated as hazardous chemical waste, not autoclaved and sewered.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23630234, 2,4-Diamino-6-mercaptopyrimidine sulfate. [Link]

-

Grivsky, E. M., et al. (1980).[4] Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. (Demonstrates the utility of the diamino-pyrimidine scaffold). [Link]

-

Gangjee, A., et al. (2007). Synthesis and biological activities of non-classical antifolates. (Provides context on S-alkylation strategies for folate inhibitors). [Link]

Sources

Thiol-specific reactions involving "2,4-Diamino-6-mercapto-pyrimidine sulfate"

Application Note: Thiol-Specific Transformations of 2,4-Diamino-6-Mercaptopyrimidine Sulfate

Introduction & Chemical Profile

2,4-Diamino-6-mercaptopyrimidine sulfate (CAS: 307496-37-3) is a critical pyrimidine intermediate used primarily in the synthesis of antifolates, antivirals, and specific hair growth stimulants (Minoxidil analogs). While the free base (CAS: 1004-39-3) exists, the sulfate salt is the preferred storage form due to its enhanced oxidative stability and reduced hygroscopicity.

This guide focuses on the thiol-specific reactivity of this compound. The sulfur atom at position 6 is the primary nucleophilic center, but its reactivity is masked by the sulfate counterion and governed by thione-thiol tautomerism. Successful derivatization requires a precise understanding of the "activation" step—neutralizing the salt to generate the reactive thiolate anion.

Physicochemical Data Table

| Property | Specification | Notes |

| IUPAC Name | 2,4-diamino-1H-pyrimidine-6-thione sulfate | "Mercapto" implies -SH, but thione is the major tautomer. |

| Molecular Formula | C₄H₆N₄S[1] · H₂SO₄ | Salt stoichiometry varies; often hemisulfate or monosulfate. |

| Appearance | Off-white to pale yellow crystalline powder | Oxidizes to disulfide (grey/brown) if stored improperly. |

| Solubility | Soluble in Water (Hot), Dilute Acid, NaOH | Poorly soluble in MeOH/EtOH/DCM unless neutralized. |

| pKa (Thiol) | ~5.8 - 6.5 (Estimated) | Acidic thiol proton; easily removed by mild bases (CO₃²⁻). |

| Reactive Species | Thiolate Anion (Ar-S⁻) | Generated in situ at pH > 7.5. |

Mechanism of Action: The Activation Pathway

Before any substitution reaction can occur, the sulfate salt must be processed through two distinct stages:

-

Salt Neutralization: Removal of the H₂SO₄ counterion.

-

Tautomeric Shift & Deprotonation: Shifting the equilibrium from the stable thione form to the reactive thiolate anion.

Key Insight: Direct reaction of the sulfate salt with alkyl halides in non-polar solvents will fail. The lattice energy of the salt and the protonation of the pyrimidine ring deactivate the nucleophile.

Pathway Visualization (Graphviz)

Figure 1: The activation cascade required to convert the inert sulfate salt into the reactive thiolate nucleophile.

Protocol A: S-Alkylation (Synthesis of Thioethers)

This is the most common application, used to attach alkyl chains or benzyl groups. This protocol uses a "One-Pot, Two-Step" approach to handle the sulfate salt efficiently without isolating the free base intermediate.

Target: Synthesis of 2,4-Diamino-6-(alkylthio)pyrimidine.

Reagents

-

Substrate: 2,4-Diamino-6-mercaptopyrimidine sulfate (1.0 eq).

-

Solvent: 1N NaOH (aq) and Methanol (1:1 ratio). Note: Water is required to dissolve the sulfate initially.

-

Base: NaOH (2.2 eq total). 2.0 eq to neutralize H₂SO₄ (assuming monosulfate) + 1.2 eq to deprotonate the thiol.

-

Electrophile: Alkyl Iodide or Benzyl Chloride (1.1 eq).

Step-by-Step Procedure

-

Dissolution & Neutralization:

-

In a round-bottom flask, suspend the sulfate salt in water (5 vol).

-

Slowly add 1N NaOH (2.2 eq) while stirring.

-

Observation: The suspension should clear as the salt dissolves and the thiolate is formed. The solution will turn slightly yellow.

-

Critical Checkpoint: Measure pH. It must be >10 to ensure the thiol is fully deprotonated (S⁻).

-

-

Addition of Cosolvent:

-

Add Methanol (5 vol) to improve the solubility of the incoming alkyl halide.

-

-

Alkylation:

-

Cool the mixture to 0–5°C (ice bath). Reason: Controls exotherm and prevents N-alkylation side reactions.

-

Add the Alkyl Halide dropwise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

-

Work-up:

-

Precipitation: As the reaction proceeds, the S-alkylated product is less soluble in the basic aqueous media than the starting material. It often precipitates out.

-

If no precipitate forms, evaporate the Methanol under reduced pressure.

-

Cool the remaining aqueous solution to 4°C.

-

Filter the solid.[1][2] Wash with cold water (to remove Na₂SO₄) and then cold ethanol.

-

-

Validation:

-

HPLC: Shift in retention time (product is more hydrophobic).

-

UV: Loss of the thione absorption band (~330 nm) and appearance of the thioether band.

-

Protocol B: Desulfurization (Raney Nickel)

Used when the thiol group is a temporary "handle" or artifact of synthesis (e.g., from thiourea cyclization) and needs to be removed to yield 2,4-Diaminopyrimidine .

Safety Warning: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere or keep wet.

Procedure

-

Preparation: Dissolve 2,4-Diamino-6-mercaptopyrimidine sulfate (10 mmol) in 10% NH₄OH (50 mL). The ammonia neutralizes the sulfate and solubilizes the free base.

-

Catalyst Addition: Add Raney Nickel (approx. 3g wet slurry) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2 hours.

-

Filtration: Filter the hot solution through a Celite pad to remove the nickel. Keep the catalyst wet during disposal.

-

Isolation: Concentrate the filtrate. On cooling, 2,4-diaminopyrimidine crystallizes.

Protocol C: Controlled Oxidation to Disulfides

Thiol-disulfide exchange is relevant for creating dimers.

Reagents: Iodine (I₂) in Potassium Iodide (KI) solution.

-

Activation: Dissolve the sulfate salt in 1M NaOH.

-

Oxidation: Add I₂/KI solution dropwise until a faint yellow color persists (indicating excess iodine).

-

Mechanism: The iodine oxidizes the thiolate anion (RS⁻) to the radical (RS•), which dimerizes to RS-SR.

-

Isolation: The disulfide is generally insoluble in water. Filter the precipitate immediately.

Troubleshooting & Critical Quality Attributes (CQAs)

| Issue | Probable Cause | Corrective Action |

| Low Yield (Alkylation) | Incomplete neutralization of sulfate. | Ensure pH is >10 before adding alkyl halide. The sulfate acts as a buffer; verify base equivalents. |

| N-Alkylation Byproducts | Reaction temperature too high. | Keep reaction <10°C during addition. Pyrimidine nitrogens are less nucleophilic than the thiolate but will react at high temps. |

| Grey/Black Product | Oxidation of thiol to disulfide. | Degas solvents with Nitrogen/Argon before reaction. Add a pinch of sodium dithionite if necessary. |

| Incomplete Solubility | "Salting out" effect. | If using NaOH, the Na₂SO₄ byproduct can reduce solubility. Add more water or switch to DMF/K₂CO₃ system. |

References

-

National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 1201482, 2-Thio-6-aminocytosine (Free Base Equivalent). Retrieved from [Link]

-

MDPI. (2025). Synthesis of 2-(Heptylthio)pyrimidine-4,6-diamine via S-Alkylation. Retrieved from [Link]

-

ResearchGate. (2022). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines. Retrieved from [Link]

Sources

"2,4-Diamino-6-mercapto-pyrimidine sulfate" as a building block for heterocyclic compounds

Application Note: 2,4-Diamino-6-mercapto-pyrimidine Sulfate as a Privileged Scaffold in Heterocyclic Synthesis

Executive Summary

2,4-Diamino-6-mercaptopyrimidine sulfate (DAmP sulfate) represents a "privileged structure" in medicinal chemistry due to its high density of functional groups and structural homology to purine and pteridine bases.[1] While often overshadowed by its chlorinated counterpart (6-chloro-2,4-diaminopyrimidine), the mercapto derivative offers unique chemoselective advantages.[1]

This guide details the utility of DAmP sulfate as a versatile building block. Unlike the chloro-derivative which primarily undergoes

Chemical Profile & Handling

Compound: 2,4-Diamino-6-mercaptopyrimidine sulfate

CAS (Free Base): 1004-39-3 | CAS (Sulfate): 35011-47-3

Molecular Formula:

| Property | Specification | Critical Note |

| Appearance | White to off-white crystalline powder | Oxidizes to disulfide upon prolonged air exposure.[1] |

| Solubility | Soluble in hot water, basic media; Insoluble in non-polar organics | Must be neutralized to release the reactive free base. |

| Acidity | Highly Acidic (Sulfate salt) | Requires |

| Storage | Inert atmosphere, Desiccated, 2-8°C | Hygroscopic. |

Mechanistic Insight (Tautomerism):

In solution, the free base exists in equilibrium between the thiol and thione tautomers. In basic media (pH > 8), the equilibrium shifts toward the thiolate anion (

Reactivity Roadmap

The following diagram illustrates the three primary synthetic pathways accessible from this scaffold.

Figure 1: Divergent synthesis pathways.[1] The sulfate salt must first be neutralized to generate the active thiolate nucleophile.

Protocol 1: S-Functionalization (The "Anchor" Approach)[1]

Objective: Selective S-alkylation to create thioether-linked pharmacophores (e.g., antifolates or adenosine receptor antagonists).[1]

Rationale: Sulfur is a "softer" nucleophile than the amino nitrogens. By using a polar aprotic solvent and controlling stoichiometry, exclusive S-alkylation is achieved without protecting the amino groups.[1]

Materials

-

DAmP Sulfate (10 mmol)

-

Alkyl Halide (e.g., Benzyl bromide or Iodomethane) (10-11 mmol)[1]

-

Sodium Hydroxide (20 mmol - Note: 1 eq to neutralize sulfate, 1 eq to form thiolate)[1]

-

Solvent: DMF (Dimethylformamide) or 50% Ethanol/Water

Step-by-Step Procedure

-

Neutralization: In a round-bottom flask, dissolve 10 mmol of DAmP Sulfate in 20 mL of 1N NaOH. Stir at room temperature for 15 minutes. The solution should become clear as the free base forms and dissolves.

-

Solvent Exchange (Optional but Recommended): If the alkyl halide is water-sensitive, evaporate the aqueous solution to dryness under reduced pressure and re-dissolve the residue in dry DMF (15 mL). If using robust alkyl halides, proceed in Ethanol/Water.

-

Addition: Add the Alkyl Halide (10.5 mmol) dropwise to the stirring solution.

-

Reaction: Heat the mixture to 50-60°C for 2–4 hours.

-

Monitoring: Check TLC (System: CHCl3/MeOH 9:1).[1] The starting thiol (low Rf) should disappear, replaced by a higher Rf spot.

-

-

Work-up:

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

Validation:

-

1H NMR: Look for the disappearance of the -SH proton (usually broad, >12 ppm) and the appearance of alkyl protons (e.g.,

at

Protocol 2: Heterocyclic Fusion (The "Scaffold" Approach)

Objective: Synthesis of Thiazolo[3,2-a]pyrimidine derivatives via cyclocondensation with

Rationale: This reaction leverages the 1,2-binucleophilic nature of the pyrimidine ring (N1 and C2-S).[1] The sulfur attacks the

Materials

-

DAmP Sulfate (5 mmol)

- -Bromoacetophenone (Phenacyl bromide) or Chloroacetone (5.5 mmol)[1]

-

Sodium Acetate (anhydrous) or Triethylamine

-

Solvent: Ethanol (absolute)

Step-by-Step Procedure

-

Free Base Preparation: Dissolve DAmP sulfate in minimal hot water containing 2 eq. of Sodium Acetate. Cool to precipitate the free base. Filter and dry.[1][3] (Alternatively, perform in situ).

-

Reaction Setup: Suspend the free base (5 mmol) in 20 mL Ethanol. Add

-Bromoacetophenone (5.5 mmol). -

Reflux: Heat to reflux (

) for 6–8 hours.-

Observation: The suspension will likely dissolve then reprecipitate the hydrobromide salt of the product.

-

-

Cyclization Check: If the intermediate (S-alkylated ketone) is stable, it may not cyclize immediately.[1] If TLC shows an intermediate, add a catalytic amount of HCl or Polyphosphoric Acid (PPA) and reflux for an additional hour to force dehydration.

-

Isolation: Cool the mixture. Neutralize with aqueous Ammonia (

) to liberate the free base of the fused bicycle. -

Filtration: Collect the precipitate.

-

Purification: Recrystallize from DMF/Ethanol mixtures.

Mechanism Visualization:

Figure 2: The Hantzsch-type condensation pathway.

Protocol 3: Desulfurization (Bioisostere Synthesis)

Objective: Removal of the thiol group to yield 2,4-diaminopyrimidine .

Rationale: The 2,4-diaminopyrimidine core is the scaffold for Trimethoprim and Pyrimethamine.[1] Using the mercapto-derivative allows for purification via S-crystallization before removing the sulfur, often yielding higher purity than direct chlorination/reduction routes.[1]

Materials

-

S-Alkylated Derivative (from Protocol 1) or Free Thiol[1]

-

Raney Nickel (Slurry in water) - Active Catalyst[1]

Step-by-Step Procedure

-

Activation: Ensure Raney Nickel is active. Wash the slurry with Ethanol (3x) to remove water.

-

Dissolution: Dissolve 2 mmol of the starting material (DAmP or its S-methyl derivative) in 30 mL Ethanol.

-

Reduction: Add Raney Nickel (approx. 2-3 grams of wet slurry).

-

Reflux: Heat to reflux for 2–4 hours.

-

Safety: Hydrogen gas is adsorbed on the catalyst; ensure good ventilation.

-

-

Filtration: Filter the hot solution through a Celite pad to remove the pyrophoric Nickel catalyst. Keep the catalyst wet (fire hazard if dried).

-

Isolation: Evaporate the filtrate to obtain 2,4-diaminopyrimidine.

References

-

Synthesis of S-alkylated derivatives: Source:Molecules (MDPI). "Synthesis of 2-(heptylthio)pyrimidine-4,6-diamine (HPDA) via S-alkylation." Link:[Link] (Generalized from search result 1.14)

-

Thiazolopyrimidine Synthesis: Source:Journal of Saudi Chemical Society. "Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives." Link:[Link]

-

Desulfurization with Raney Nickel: Source:Journal of Medicinal Chemistry. "A new method for the synthesis of 2,4-diamino-6-arylpyrimidines." Link:[Link]

Sources

Troubleshooting & Optimization

Improving the yield and purity of "2,4-Diamino-6-mercapto-pyrimidine sulfate"

Technical Support Center: Optimization of 2,4-Diamino-6-mercaptopyrimidine Sulfate

Executive Summary

This guide addresses the synthesis and purification of 2,4-Diamino-6-mercaptopyrimidine sulfate , a critical heterocyclic intermediate often derived from the chloropyrimidine precursor used in Minoxidil and antifolate manufacturing.[1]

Users frequently encounter three core challenges:

-

Oxidative Dimerization: Rapid formation of disulfide impurities (R-S-S-R) reducing purity.[2]

-

Incomplete Thiation: Poor conversion of the 6-chloro starting material.[1][2]

-

Salt Stoichiometry: Difficulty isolating the specific sulfate crystal form due to pH sensitivity.[2]

Module 1: Critical Reaction Parameters (The "Upstream")

Q: My reaction yield is stuck at ~60%. I am using 2,4-Diamino-6-chloropyrimidine with NaSH. What is wrong?

A: The conversion of the 6-chloro derivative to the 6-mercapto analog is a nucleophilic aromatic substitution (

-

The Reagent Trap (NaSH Quality): Sodium Hydrosulfide (NaSH) is hygroscopic and oxidizes rapidly to thiosulfate/sulfite upon air exposure.[2] If your NaSH flakes are yellow/orange rather than off-white, the effective sulfide concentration is lower than calculated.[2]

-

Solvent Selection: The 6-chloropyrimidine starting material has limited solubility in water.[1][2][3]

Q: The reaction mixture turns dark brown/black. Is this normal?

A: No. Darkening indicates uncontrolled oxidation or metal contamination.[1][2]

-

Iron Contamination: Thiols (mercaptans) are sensitive colorimetric indicators for iron.[2] Even trace rust from a steel reactor can turn the solution deep red or black.[2]

-

Oxidation: The mercapto group (-SH) easily oxidizes to the disulfide (-S-S-).[1][2]

-

Protocol: Sparge the reaction vessel with Nitrogen (

) for 15 minutes prior to heating and maintain a positive

-

Module 2: Isolation & Salt Formation (The "Downstream")

Q: I cannot filter the product; it forms a sticky paste or "oil" upon adding Sulfuric Acid.

A: This is a classic "oiling out" phenomenon caused by adding the acid too quickly or at too high a concentration.[2] The sulfate salt requires a controlled crystallization environment.[2]

Corrective Protocol:

-

Dilution: Do not add concentrated

directly. Prepare a 20-30% v/v aqueous sulfuric acid solution. -

Temperature: Cool the reaction mixture to 50°C (not room temperature) before acidification.

-

Seeding: Add the acid until the pH reaches ~4.0. Add seed crystals of pure sulfate.[2] Then, continue acidifying slowly to pH 1.5 - 2.0 .

-

Aging (Ostwald Ripening): Once the solid forms, hold the slurry at 10-15°C for 2-4 hours with slow agitation. This allows small, sticky crystals to dissolve and redeposit onto larger, filterable crystals.

Q: My final purity is 92% (HPLC). The main impurity is the Disulfide.[2] How do I remove it?

A: Disulfides are very difficult to remove by simple recrystallization because they often co-precipitate with the monomer.[2] You must chemically reverse the oxidation during the workup.[2]

-

The "Reducing Wash": Before the final filtration, add Sodium Dithionite (

) (0.5 eq) to the acidic slurry. This reduces the disulfide back to the mercaptan (thiol) form, which remains in solution or crystallizes as the desired monomeric salt depending on pH.

Visualized Workflows

Figure 1: Synthesis & Impurity Pathways

This diagram illustrates the conversion of the chloropyrimidine to the mercapto-sulfate and identifies where the critical disulfide impurity originates.[2]

Caption: Pathway from Chloropyrimidine to Mercapto Sulfate showing oxidation risks.

Figure 2: Troubleshooting Logic Tree

Use this decision tree to diagnose yield and purity issues in real-time.

Caption: Diagnostic logic for resolving yield and purity deviations.

Optimized Experimental Protocol

Objective: Synthesis of 2,4-Diamino-6-mercaptopyrimidine Sulfate (100g Scale).

Materials:

-

2,4-Diamino-6-chloropyrimidine (Start Material)[1][3][4][5][6][7][8]

-

Sulfuric Acid (98%)[1]

-

Sodium Dithionite (Reducing agent)[1]

Step-by-Step Methodology:

-

Thiation (Reaction):

-

Charge a 1L glass-lined reactor with 2-Methoxyethanol (500 mL) .

-

Add 2,4-Diamino-6-chloropyrimidine (100 g, 0.69 mol) .

-

Add NaSH (110 g, ~1.38 mol) . Note: This is a 2.0 eq excess.

-

Heat to reflux (120-124°C) for 6-8 hours. Monitor by HPLC (disappearance of chloro-precursor).

-

-

Workup & Filtration:

-

Cool reaction mass to 60°C.

-

Add Activated Carbon (5 g) and stir for 30 mins to remove color bodies.

-

Filter hot through Celite to remove carbon and inorganic salts (NaCl).[2]

-

-

Salt Formation (Crystallization):

-

Transfer filtrate to a clean vessel.[1][2] Cool to 40-50°C.[1][2]

-

Slowly add 25%

aqueous solution dropwise.[1][2] -

Critical: When pH reaches 4.0, add Sodium Dithionite (2 g) to prevent oxidation.

-

Continue acidification to pH 1.5 . A white to pale-yellow precipitate should form.[1][2]

-

Cool to 5-10°C and stir for 2 hours.

-

-

Isolation:

Expected Yield: 85 - 90% Expected Purity: >98.5% (HPLC)[1][2]

Data Summary: Solvent & pH Effects

| Parameter | Condition A (Water) | Condition B (Ethanol/Water) | Condition C (Methoxyethanol) |

| Reaction Temp | 100°C (Reflux) | 80°C (Reflux) | 124°C (Reflux) |

| Conversion Time | 18 Hours | 24 Hours | 6-8 Hours |

| Impurity Profile | High Hydrolysis | Moderate | Low |

| Yield | 65% | 72% | 88% |

References

-

Santa Cruz Biotechnology. 2,4-Diamino-6-mercaptopyrimidine sulfate salt (CAS 307496-37-3).[1][2] Product Specifications. Link[1]

-

ChemicalBook. 2,4-DIAMINO-6-MERCAPTO-PYRIMIDINE SULFATE Properties and Suppliers.Link[1]

-

National Institutes of Health (NIH) - PubChem. 4,6-Diamino-2-mercaptopyrimidine (Isomer Analog/Base Chemistry).[1][2]Link[1]

-

Google Patents. Process for the preparation of 2,4-diamino-6-chloropyrimidine (Precursor Synthesis). Patent CN113754592A.[1][2] Link

-

Organic Syntheses. 2,4-Diamino-6-hydroxypyrimidine (Precursor to Chloro).[1][2][4][5] Org.[1][2][9] Synth. 1950, 30, 39. Link[1][2]

Sources

- 1. 2-Thio-6-aminocytosine | C4H6N4S | CID 1201482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 8. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Purification of 2,4-Diamino-6-mercaptopyrimidine and Its Derivatives

Welcome to the technical support guide for the purification of 2,4-Diamino-6-mercaptopyrimidine (also known as 6-thiocytosine) and its sulfate salt. This document is designed for researchers, chemists, and drug development professionals who handle this compound and its derivatives. We will address common challenges, provide detailed troubleshooting, and present validated protocols to ensure you achieve the highest possible purity in your work.

The purification of this molecule presents unique challenges due to its poor solubility in many common organic solvents and the high propensity of the mercapto (-SH) group to oxidize. This guide provides the foundational knowledge and practical steps to overcome these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and purification of 2,4-Diamino-6-mercaptopyrimidine.

Q1: What are the key physicochemical properties of 2,4-Diamino-6-mercaptopyrimidine that I need to be aware of for purification?

A1: Understanding three core properties is critical: solubility, pKa, and stability.

-

Solubility: The compound is a crystalline solid that is sparingly soluble in water and most common organic solvents.[1] Its amphoteric nature—possessing basic amino groups and an acidic thiol group—means its solubility is highly pH-dependent. It shows increased solubility in acidic and basic aqueous solutions.

-

pKa: The presence of multiple ionizable groups allows for purification strategies based on pH manipulation, such as acid/base washing or pH-dependent recrystallization.

-

Stability: The thiol (mercapto) group is highly susceptible to oxidation, especially when exposed to air (oxygen), which can lead to the formation of a disulfide-linked dimer.[2] This dimer is the most common process-related impurity and often appears as a less polar spot on TLC or a separate peak in HPLC.

Q2: My crude product is a brownish or yellow, discolored solid. What is the likely cause and how can I prevent it?

A2: Discoloration is a classic sign of oxidation.[2] The thiol group can be oxidized, and prolonged heating during synthesis or workup can lead to colored polymeric byproducts.[3]

-

Prevention during Synthesis: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2] Using degassed solvents is also highly recommended.

-

Prevention during Purification: Add a small amount of a reducing agent or antioxidant, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), during the purification steps to prevent oxidation.[2]

Q3: What is the most common impurity I should expect, and how can I identify it?

A3: The most prevalent impurity is the corresponding disulfide dimer, formed by the oxidation of two molecules of the thiol.

-

Identification: This impurity can be readily identified using analytical techniques.

-

TLC: The dimer will typically have a higher Rf value (be less polar) than the desired thiol compound.

-

LC-MS: The dimer will have a mass corresponding to (2 × M - 2), where M is the molecular weight of the monomer.

-

NMR: In the absence of the thiol proton (-SH), you may see broadening of the aromatic protons adjacent to the sulfur atom.

-

Q4: How should I properly store the purified 2,4-Diamino-6-mercaptopyrimidine to ensure long-term stability?

A4: To prevent degradation, the purified solid should be stored under an inert atmosphere (argon or nitrogen is preferable), protected from light, and kept at a low temperature (e.g., in a freezer at -20°C). Storing it as a sulfate salt can sometimes improve stability over the free base.

Q5: Which analytical techniques are best for confirming the purity of my final product?

A5: A combination of methods is recommended for comprehensive purity analysis.[][5]

-

HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity assessment, allowing for the separation and quantification of the main compound from its impurities.[6]

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can help identify impurities if they are present at levels typically >1%.[5]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.[]

-

Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the theoretical values for a pure sample.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during purification.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Recovery After Recrystallization | 1. The compound is too soluble in the chosen solvent, even when cold. 2. Too much solvent was used.[7] 3. The solution was cooled too quickly, trapping impurities. | 1. Screen for a different solvent or solvent system. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[8] Consider a two-solvent system where the compound is soluble in one and insoluble in the other.[7] 2. Use the minimum amount of hot solvent required to fully dissolve the solid.[7] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals. |

| Product "Oils Out" Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | 1. Switch to a lower-boiling point solvent. 2. Try adding a seed crystal to initiate crystallization. 3. Perform a pre-purification step (like an activated carbon wash) to remove impurities that may be inhibiting crystallization.[9] |

| Persistent Impurity Peak in HPLC (even after recrystallization) | The impurity has very similar solubility properties to the desired product, making recrystallization ineffective. | 1. Consider column chromatography. Although challenging due to solubility, silica gel chromatography using a polar mobile phase (e.g., Dichloromethane/Methanol mixtures) can be effective for some derivatives.[10] 2. If the impurity is the disulfide dimer, perform a reductive workup. Treat the impure material with a reducing agent like DTT before re-purifying. (See Protocol 2). 3. Explore preparative HPLC for difficult separations. |

| Compound Streaks on Silica TLC Plate | The compound is highly polar and is interacting too strongly with the acidic silica gel. | 1. Add a small amount of base (e.g., 0.5-1% triethylamine or ammonia) to your mobile phase to neutralize the acidic sites on the silica gel. 2. Consider using a different stationary phase, such as alumina or reverse-phase (C18) plates. |

Section 3: Visualization of Workflows

General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

Caption: General workflow for purification of 2,4-Diamino-6-mercaptopyrimidine.

Section 4: Detailed Purification Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Purification by pH-Dependent Recrystallization

This method leverages the compound's poor solubility at neutral pH and increased solubility in base to remove neutral or acidic impurities.

-

Dissolution: In a suitable flask, suspend the crude 2,4-Diamino-6-mercaptopyrimidine in deionized water (approx. 20-30 mL per gram of crude material).

-

Basification: While stirring, add a 1M sodium hydroxide (NaOH) solution dropwise until the solid completely dissolves and the solution is basic (pH ~10-11). A clear, pale-yellow solution should form.

-

Decolorization (Optional): If the solution is darkly colored, add a small amount of activated carbon (approx. 5-10% by weight of the crude product) and stir for 15-20 minutes at room temperature.[9]

-

Filtration: Filter the solution (hot, if heated) to remove the activated carbon or any insoluble impurities.

-

Precipitation: Slowly add a 1M acetic acid or hydrochloric acid solution dropwise to the clear filtrate while stirring vigorously. The product will begin to precipitate. Continue adding acid until the pH of the solution is neutral (pH ~7).

-

Crystallization: Allow the suspension to stir at room temperature for 30 minutes, then cool it in an ice bath for another 30-60 minutes to maximize precipitation.

-

Isolation: Collect the purified solid by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold deionized water, followed by a small amount of cold ethanol or acetone to facilitate drying.

-

Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Reductive Treatment for Disulfide Impurity Removal

This protocol is specifically designed to convert the common disulfide impurity back into the desired thiol product. This should be performed before the final purification step (like Protocol 1).

-

Dissolution: Dissolve the impure material in a suitable solvent. An aqueous basic solution (as in Protocol 1, Step 2) is often effective. Use degassed solvents if possible.

-

Addition of Reducing Agent: Add a reducing agent such as dithiothreitol (DTT) (1.5-2.0 equivalents relative to the estimated disulfide impurity) or tris(2-carboxyethyl)phosphine (TCEP).[2]

-

Reaction: Stir the mixture under an inert atmosphere (nitrogen or argon) at room temperature for 2-4 hours. The progress of the reduction can be monitored by TLC or HPLC.

-

Purification: Once the disulfide is consumed, proceed immediately with a full purification workflow, such as the pH-dependent recrystallization described in Protocol 1, to isolate the pure thiol product.

References

Sources

- 1. CAS 1004-39-3: 4,6-Diamino-2-mercaptopyrimidine [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 5. Identity determination and purity testing [chemcon.com]

- 6. agilent.com [agilent.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. mt.com [mt.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. mdpi.com [mdpi.com]

Technical Support Center: Preventing Oxidation of the Mercapto Group in 2,4-Diamino-6-mercaptopyrimidine sulfate

Welcome to the technical support center for "2,4-Diamino-6-mercapto-pyrimidine sulfate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the oxidation of the critical mercapto group in your experiments. The stability of this functional group is paramount for reproducible and reliable results.

I. Understanding the Challenge: The Susceptibility of the Mercapto Group to Oxidation

The thiol (-SH) group in 2,4-Diamino-6-mercaptopyrimidine sulfate is highly susceptible to oxidation, which can lead to the formation of disulfides (S-S) and other oxidized species. This process can be accelerated by several factors commonly encountered in laboratory settings, including exposure to atmospheric oxygen, the presence of metal ions, and fluctuations in pH.[1] Oxidation alters the chemical properties of the molecule, potentially leading to loss of biological activity, altered reaction kinetics, and inconsistent experimental outcomes.

Diagram: Oxidation Pathway of a Mercapto Group

Caption: General oxidation pathway of a mercapto group.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with 2,4-Diamino-6-mercaptopyrimidine sulfate.

Storage and Handling

Q1: What are the ideal storage conditions for solid 2,4-Diamino-6-mercaptopyrimidine sulfate to prevent oxidation?